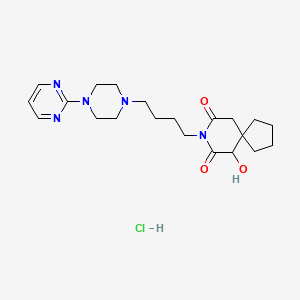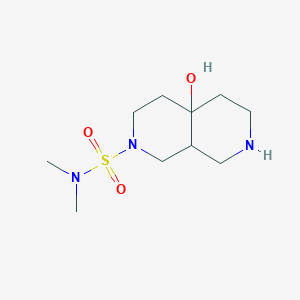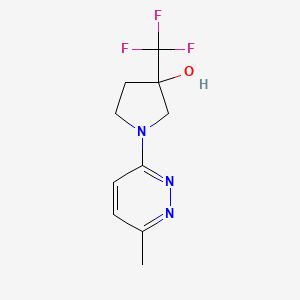
6-Hydroxybuspirone hydrochloride, (+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxybuspirone hydrochloride is a major active metabolite of buspirone, an anxiolytic agent used primarily for the treatment of generalized anxiety disorder. This compound is known for its high affinity for serotonin 5-HT1A receptors, contributing significantly to the anxiolytic effects of buspirone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Hydroxybuspirone hydrochloride can be achieved through enzymatic resolution or hydroxylation. One method involves the use of L-amino acid acylase from Aspergillus melleus to hydrolyze racemic 6-acetoxybuspirone, yielding (S)-6-hydroxybuspirone with high enantiomeric excess. The remaining ®-6-acetoxybuspirone can be converted to ®-6-hydroxybuspirone by acid hydrolysis .
Industrial Production Methods
Industrial production of 6-Hydroxybuspirone hydrochloride typically involves large-scale enzymatic resolution processes, followed by crystallization techniques to enhance the enantiomeric purity of the product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxybuspirone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized metabolites.
Reduction: Reduction reactions can modify the hydroxyl group, potentially altering the compound’s activity.
Substitution: Substitution reactions can occur at the piperazine ring or the hydroxyl group, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of 6-Hydroxybuspirone hydrochloride .
Scientific Research Applications
6-Hydroxybuspirone hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of buspirone.
Mechanism of Action
6-Hydroxybuspirone hydrochloride exerts its effects primarily through its high affinity for serotonin 5-HT1A receptors. It acts as a partial agonist at these receptors, modulating serotonin levels in the brain and contributing to its anxiolytic effects. The compound also influences other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Buspirone: The parent compound, which is also an anxiolytic agent with a similar mechanism of action.
1-(2-Pyrimidinyl)-piperazine: Another major metabolite of buspirone with anxiolytic properties.
8-Hydroxybuspirone: A hydroxylated derivative of buspirone with similar pharmacological effects.
Uniqueness
6-Hydroxybuspirone hydrochloride is unique due to its higher bioavailability and potency compared to buspirone. It has a higher affinity for serotonin 5-HT1A receptors and contributes significantly to the overall therapeutic effects of buspirone .
Properties
CAS No. |
2108825-99-4 |
|---|---|
Molecular Formula |
C21H32ClN5O3 |
Molecular Weight |
438.0 g/mol |
IUPAC Name |
10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
InChI |
InChI=1S/C21H31N5O3.ClH/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9,18,28H,1-4,6-7,10-16H2;1H |
InChI Key |
QQVBLEXAVSAUDT-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{2-[(1-Phenylpropan-2-yl)amino]ethyl}aniline](/img/structure/B1654061.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B1654064.png)
![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B1654065.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(trifluoromethoxy)benzamide](/img/structure/B1654066.png)
![3-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B1654067.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B1654069.png)
![1-[1-(3-Phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B1654070.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B1654072.png)



![4-{5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B1654079.png)
